molecular formula C24H26N6O5S B11085498 N-{4-[(4-{4-nitro-3-[(pyridin-3-ylmethyl)amino]phenyl}piperazin-1-yl)sulfonyl]phenyl}acetamide

N-{4-[(4-{4-nitro-3-[(pyridin-3-ylmethyl)amino]phenyl}piperazin-1-yl)sulfonyl]phenyl}acetamide

Cat. No.: B11085498
M. Wt: 510.6 g/mol
InChI Key: SKGDHFFKJSIWMY-UHFFFAOYSA-N
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Description

N-(4-{[4-(4-NITRO-3-{[(PYRIDIN-3-YL)METHYL]AMINO}PHENYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a nitro group, a pyridine ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(4-NITRO-3-{[(PYRIDIN-3-YL)METHYL]AMINO}PHENYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step often involves the sulfonylation of the intermediate product to yield the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(4-NITRO-3-{[(PYRIDIN-3-YL)METHYL]AMINO}PHENYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol or dimethyl sulfoxide (DMSO) are often used to facilitate these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce additional functional groups such as hydroxyl or carboxyl groups .

Scientific Research Applications

N-(4-{[4-(4-NITRO-3-{[(PYRIDIN-3-YL)METHYL]AMINO}PHENYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[4-(4-NITRO-3-{[(PYRIDIN-3-YL)METHYL]AMINO}PHENYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[4-(4-NITRO-3-{[(PYRIDIN-3-YL)METHYL]AMINO}PHENYL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H26N6O5S

Molecular Weight

510.6 g/mol

IUPAC Name

N-[4-[4-[4-nitro-3-(pyridin-3-ylmethylamino)phenyl]piperazin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C24H26N6O5S/c1-18(31)27-20-4-7-22(8-5-20)36(34,35)29-13-11-28(12-14-29)21-6-9-24(30(32)33)23(15-21)26-17-19-3-2-10-25-16-19/h2-10,15-16,26H,11-14,17H2,1H3,(H,27,31)

InChI Key

SKGDHFFKJSIWMY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CN=CC=C4

Origin of Product

United States

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